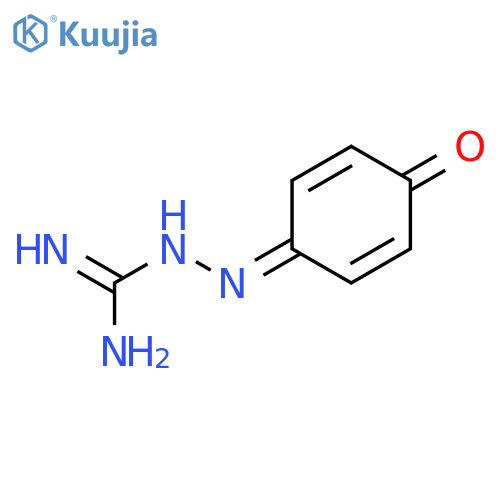Cas no 7316-92-9 (1,4-Benzoquinone Monoguanylhydrazone)

1,4-Benzoquinone Monoguanylhydrazone 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarboximidamide,2-(4-oxo-2,5-cyclohexadien-1-ylidene)-
- 1,4-Benzoquinone Monoguanylhydrazone
- 2-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]guanidine
- 3-(4-oxocyclohexa-2,5-dien-1-ylidene)carbazamidine
- AC1NTOB5
- AG-G-88906
- CTK5D7420
- HMS1681B02
- MolPort-001-915-012
- NSC378647
- ST085817
- SureCN6277905
- N''-[(4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO]GUANIDINE
- DTXSID40223413
- 2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide
- 1-(4-hydroxyphenyl)iminoguanidine
- NSC-378647
- NSC 378647
- 7316-92-9
- AKOS000622837
- Hydrazinecarboximidamide, 2-(4-oxo-2,5-cyclohexadien-1-ylidene)-
- SCHEMBL6277905
- 2,5-Cyclohexadiene-1,4-dione, (aminoiminomethyl)hydrazone
- Benzochinon-monoguanylhydrazon
- EINECS 230-781-5
- 84DCC7NFH3
- NS00037480
- Guanidine, [(4-oxo-2,5-cyclohexadien-1-ylidene)amino]-
- AKOS003295486
-
- インチ: InChI=1S/C7H8N4O/c8-7(9)11-10-5-1-3-6(12)4-2-5/h1-4,12H,(H3,8,9)
- InChIKey: GDFOKRDMGTXXCS-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1N=NC(=N)N)O
計算された属性
- せいみつぶんしりょう: 164.06994
- どういたいしつりょう: 164.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 94.8Ų
じっけんとくせい
- PSA: 93.83
1,4-Benzoquinone Monoguanylhydrazone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B198920-2.5g |
1,4-Benzoquinone Monoguanylhydrazone |
7316-92-9 | 2.5g |
$ 1642.00 | 2023-04-19 | ||
| TRC | B198920-1000mg |
1,4-Benzoquinone Monoguanylhydrazone |
7316-92-9 | 1g |
$ 724.00 | 2023-04-19 | ||
| TRC | B198920-1g |
1,4-Benzoquinone Monoguanylhydrazone |
7316-92-9 | 1g |
$ 600.00 | 2022-06-07 | ||
| TRC | B198920-100mg |
1,4-Benzoquinone Monoguanylhydrazone |
7316-92-9 | 100mg |
$ 98.00 | 2023-04-19 | ||
| TRC | B198920-250mg |
1,4-Benzoquinone Monoguanylhydrazone |
7316-92-9 | 250mg |
$ 207.00 | 2023-04-19 | ||
| TRC | B198920-500mg |
1,4-Benzoquinone Monoguanylhydrazone |
7316-92-9 | 500mg |
$ 385.00 | 2023-04-19 |
1,4-Benzoquinone Monoguanylhydrazone 関連文献
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
1,4-Benzoquinone Monoguanylhydrazoneに関する追加情報
1,4-Benzoquinone Monoguanylhydrazone (CAS No. 7316-92-9): A Comprehensive Overview
1,4-Benzoquinone Monoguanylhydrazone (CAS No. 7316-92-9) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as monoguanylhydrazone of 1,4-benzoquinone, has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. In this article, we will delve into its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 1,4-Benzoquinone Monoguanylhydrazone consists of a benzene ring with two ketone groups at the 1 and 4 positions. The molecule is further modified by the attachment of a guanylhydrazone group, which introduces additional functional groups that enhance its reactivity and bioavailability. This structural configuration makes it a versatile compound with potential applications in various scientific domains.
Recent studies have highlighted the importance of benzoquinones in medicinal chemistry. For instance, researchers have explored the role of 1,4-benzoquinone derivatives in combating oxidative stress and inflammation. The guanylhydrazone moiety in this compound has been shown to exhibit antioxidant properties, making it a promising candidate for therapeutic interventions against conditions such as neurodegenerative diseases and cardiovascular disorders.
In terms of synthesis, monoguanylhydrazone derivatives are typically prepared through condensation reactions involving hydrazine derivatives and carbonyl compounds. The synthesis of 1,4-Benzoquinone Monoguanylhydrazone involves a two-step process: first, the preparation of the benzoquinone derivative, followed by the condensation with hydrazine to form the guanylhydrazone group. This method ensures high purity and stability of the final product.
One of the most exciting developments in recent years is the exploration of benzoquinone monoguanylhydrazones as potential anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways. Additionally, their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) makes them attractive candidates for anti-inflammatory therapies.
The application of 1,4-Benzoquinone Monoguanylhydrazone extends beyond pharmacology into materials science. Researchers have investigated its use as a precursor for synthesizing advanced polymers and hybrid materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.
Moreover, the compound has shown potential in catalysis. The guanylhydrazone group can act as a ligand in metal-catalyzed reactions, facilitating efficient transformations of organic substrates. This has opened new avenues for green chemistry and sustainable synthesis methods.
In conclusion, 1,4-Benzoquinone Monoguanylhydrazone (CAS No. 7316-92-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in its synthesis and biological activities, positions it as a valuable tool in drug discovery and materials development. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
7316-92-9 (1,4-Benzoquinone Monoguanylhydrazone) 関連製品
- 1803722-42-0(3-(Difluoromethyl)-2-methylphenylhydrazine)
- 52834-10-3(3-Amino-2,6-dibromoisonicotinic acid)
- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)
- 2306262-33-7(3-Methylthieno[3,2-c]pyridin-4-amine)
- 1360946-84-4(5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)
- 1785685-56-4(6-(4-Fluorophenyl)-2-methylhex-5-enoic acid)
- 906673-45-8(4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile)
- 6081-87-4(2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)
- 2108917-20-8((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride)
- 2172151-04-9(2-(1-methylcyclopropanecarbonyl)-1,3-thiazole)




